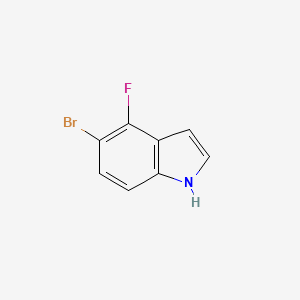

5-bromo-4-fluoro-1H-indole

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGNVOLKFFCMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467974 | |

| Record name | 5-bromo-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344790-96-1 | |

| Record name | 5-bromo-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-4-fluoro-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4-fluoro-1H-indole is a halogenated indole derivative that has emerged as a valuable and versatile building block in medicinal chemistry and material science. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1] The strategic placement of a bromine atom at the C5-position provides a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the fluorine atom at the C4-position can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, serving as a technical resource for professionals in research and development.

Physicochemical and Spectroscopic Properties

The core attributes of this compound are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, data from closely related isomers and general knowledge of indole chemistry suggest its behavior.

Core Properties

| Property | Value | Source |

| CAS Number | 344790-96-1 | [3] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.04 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature | [3] |

| Solubility | Expected to be soluble in common organic solvents like DMF, THF, and Dichloromethane | N/A |

| InChIKey | OBGNVOLKFFCMAM-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While a primary spectrum for this specific compound is not publicly available, data from isomeric compounds and established principles of NMR spectroscopy allow for the prediction of its spectral features. The most reactive position on the parent indole ring for electrophilic attack is C3, which is profoundly more reactive than benzene.[4]

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyrrole and benzene rings. The N-H proton will appear as a broad singlet, typically downfield. The C2 and C3 protons on the pyrrole ring will appear as multiplets, and the remaining two aromatic protons on the benzene ring (at C6 and C7) will exhibit coupling to each other and to the fluorine atom at C4.

-

¹³C NMR: The carbon spectrum provides a fingerprint of the molecule's carbon framework. A ¹³C NMR spectrum for this compound is cataloged in the SpectraBase database, with the original data attributed to a 2006 publication in the European Journal of Organic Chemistry.[2] The carbon attached to the fluorine (C4) would show a large one-bond coupling constant (¹JC-F), and adjacent carbons would show smaller two- and three-bond couplings.

-

¹⁹F NMR: A singlet would be expected in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluoro-substituted benzene ring. For the related 5-fluoro-3-methyl-1H-indole, the fluorine signal appears at -125.24 ppm.[5]

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in primary literature, but established methods for indole synthesis provide a reliable blueprint. The Fischer indole synthesis is a robust and classical method for constructing the indole core from an arylhydrazine and a ketone or aldehyde, often under acidic conditions.[6][7][8] A plausible and efficient route to this compound would adapt this methodology.

Proposed Synthesis Route: Fischer Indole Synthesis

This protocol is adapted from the synthesis of the closely related 5-bromo-4-fluoro-2-methyl-1H-indole.[6] The key steps involve the formation of a phenylhydrazone from (4-bromo-3-fluorophenyl)hydrazine, followed by acid-catalyzed cyclization.

Figure 1: Proposed workflow for the Fischer indole synthesis of this compound.

Step-by-Step Protocol:

-

Hydrazone Formation:

-

To a solution of (4-bromo-3-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add the chosen carbonyl partner (e.g., pyruvic acid or an acetaldehyde equivalent, 1.1 equivalents).

-

Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine. This step can often be performed in situ without isolating the hydrazone intermediate.[7]

-

-

Fischer Indole Cyclization:

-

To the crude hydrazone mixture, add an acid catalyst. Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are effective. Alternatively, Lewis acids such as zinc chloride (ZnCl₂) can be used.[8]

-

Heat the reaction mixture, typically to temperatures between 80-160 °C, depending on the substrate and catalyst.

-

Monitor the reaction by TLC until the formation of the indole product is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

-

Neutralize the acidic mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the solution is neutral or slightly basic.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the distinct functionalities of its structure: the acidic N-H proton, the electron-rich pyrrole ring (C2 and C3 positions), and the C5-bromo substituent.

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. 1H-Indole, 5-broMo-4-fluoro- | 344790-96-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-fluoro-1H-indole

Introduction

5-Bromo-4-fluoro-1H-indole is a halogenated derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds. The strategic placement of bromine and fluorine atoms on the benzene ring of the indole scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for medicinal chemists and drug development professionals. Its structural features suggest potential applications in the development of novel therapeutics, particularly in oncology and neurology.[1]

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for its synthesis, handling, and application in research and development. It is important to note that while this guide strives for completeness, publicly available experimental data on this specific isomer is limited. To provide a broader context, data for closely related isomers and the parent indole structures are also discussed, with clear distinctions made.

Molecular Structure and Basic Properties

The foundational physical properties of this compound are summarized in the table below. These data are crucial for stoichiometric calculations, interpretation of mass spectrometry data, and general handling of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.04 g/mol | [2] |

| Exact Mass | 212.95894 g/mol | [3] |

| CAS Number | 344790-96-1 | [4] |

Spectroscopic Properties

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. This section details the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound.

¹³C NMR Spectrum: A definitive source has reported the ¹³C NMR spectrum of this compound, although the full spectral data is not publicly accessible without a subscription.[2] The key reference for this data is:

-

M. Schlosser, A. Ginanneschi, F. Leroux, Eur. J. Org. Chem., 2006 , 2956.

For comparative purposes, the predicted ¹³C NMR chemical shifts for the parent indole molecule are available and provide a basis for estimating the shifts in the substituted derivative.[5] The introduction of the electron-withdrawing fluorine and bromine atoms is expected to induce significant downfield shifts in the signals of the adjacent carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A typical IR spectrum of an indole derivative would show:

-

N-H Stretch: A sharp to moderately broad peak in the region of 3400-3300 cm⁻¹, characteristic of the indole N-H bond.

-

C-H Aromatic Stretch: Peaks typically appearing just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: A series of sharp absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar abundance. The exact mass would be expected to be 212.9589 g/mol for the ⁷⁹Br isotope.[3]

Thermal and Physical State Properties

The physical state, melting point, and boiling point are critical parameters for the purification, handling, and storage of a chemical compound.

Physical State: Information from commercial suppliers indicates that this compound is typically a solid at room temperature.[7][8]

Melting Point: An experimental melting point for this compound is not widely reported in the scientific literature. For context, the melting points of related isomers are:

-

4-Fluoro-1H-indole: 30 - 32 °C

-

5-Fluoro-1H-indole: 45 - 48 °C[9] The presence of the heavier bromine atom in this compound would be expected to result in a higher melting point compared to these fluoroindole analogs.

Boiling Point: An experimental boiling point has not been reported. Predicted boiling points for isomeric bromo-fluoro-indoles are in the range of 315.9 ± 22.0 °C.[10] However, it is important to treat predicted data with caution as it may not reflect the true experimental value.

Solubility: Quantitative solubility data for this compound in various solvents is not available. Based on the general solubility of indole derivatives, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, and likely to have low solubility in water.

Experimental Protocols for Physical Property Determination

For researchers needing to definitively characterize this compound, the following standard experimental protocols are recommended.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of the solid compound.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Protocol 2: NMR Spectrum Acquisition

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

The tube is placed in the NMR spectrometer.

-

A standard ¹H NMR spectrum is acquired, followed by a ¹³C NMR spectrum.

-

The data is processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Spectrum Acquisition.

Protocol 3: IR Spectrum Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

The sample is pressed against the crystal using the pressure arm.

-

The IR spectrum is recorded.

-

The crystal is cleaned thoroughly after the measurement.

Caption: Workflow for ATR-IR Spectrum Acquisition.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and materials science. This guide has synthesized the available information on its physical properties, highlighting the current gaps in publicly accessible experimental data. While basic molecular properties are established, a comprehensive experimental characterization including melting point, boiling point, and detailed spectroscopic data has yet to be fully reported in the literature. The provided protocols offer a standardized approach for researchers to determine these crucial parameters, thereby contributing to a more complete understanding of this valuable synthetic building block.

References

- PubChemLite. This compound (C8H5BrFN).

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Pharmaffiliates. CAS No : 344790-96-1 | Product Name : this compound.

- Royal Society of Chemistry. Supporting information.

- Google Patents. WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.

- MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I.

- Justia Patents. novel process for the manufacture of 5-halogenated-7-azaindoles.

- Google Patents. US8372875B2 - Indole carboxamides as IKK2 inhibitors.

- atz-ab.com. 5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray.

- SpectraBase. 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.

- Sunway Pharm Ltd. 4-BroMo-5-fluoro-1H-indole - CAS:1227493-96-0.

- Diva Portal. Synthesis of 5-Fluoroindole-5-13C.

- ResearchGate. (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one.

- ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1....

- Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole.

- Google Patents. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative.

- ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.

- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347.

- National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl).

- YouTube. IR Spectroscopy Experiment.

- YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link] to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- ResearchGate. Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations.

Sources

- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. PubChemLite - this compound (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

- 4. 344790-96-1|this compound|BLD Pharm [bldpharm.com]

- 5. 5-Bromoindole(10075-50-0) 13C NMR [m.chemicalbook.com]

- 6. 5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. ossila.com [ossila.com]

- 10. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]

5-bromo-4-fluoro-1H-indole molecular weight

An In-depth Technical Guide to 5-bromo-4-fluoro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative of significant interest to the scientific and drug development communities. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and the strategic placement of bromine and fluorine atoms on this core imparts unique physicochemical properties that are highly valuable for the synthesis of novel therapeutic agents.[1][2] This document delves into the compound's core properties, provides detailed, field-proven synthesis methodologies with mechanistic insights, and explores its critical role as a versatile building block in the development of pharmaceuticals for oncology and neurology.[3] Step-by-step experimental protocols for synthesis and biological evaluation are included, supported by data tables and workflow diagrams to ensure scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products, neurotransmitters (e.g., serotonin), and approved pharmaceuticals.[1][4] Its ability to mimic peptide structures and engage in various non-covalent interactions allows it to bind to a wide array of biological targets.[1] The introduction of halogen atoms, such as bromine and fluorine, onto the indole ring—creating scaffolds like this compound—is a deliberate strategy to modulate a molecule's therapeutic potential.

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.

-

Bromine: The bromine atom serves a dual purpose. It increases lipophilicity, which can enhance cell membrane penetration. Critically, it provides a versatile synthetic handle for introducing further chemical diversity via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling extensive structure-activity relationship (SAR) studies.[5]

Consequently, this compound is not merely an inert scaffold but a highly functionalized intermediate, primed for elaboration into complex molecular architectures targeting critical disease pathways.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrFN | [3] |

| Molecular Weight | 214.03 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 344790-96-1 | [3] |

| Canonical SMILES | C1=CC(=C(C2=C1NC=C2)F)Br | [3] |

| InChI Key | OBGNVOLKFFCMAM-UHFFFAOYSA-N | [3][6] |

| Predicted Boiling Point | 315.9±22.0 °C | [7] |

| Predicted Density | 1.750±0.06 g/cm³ | [7] |

Chemical Structure

The structure of this compound features a bicyclic system with a bromine atom at the C5 position and a fluorine atom at the C4 position of the benzene ring.

Caption: 2D Structure of this compound.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be reliably achieved via a multi-step pathway starting from commercially available precursors. The following protocol is adapted from established methods, with explanations for key experimental choices to ensure both success and understanding.[8]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Bromination of 3-fluoro-2-methylaniline

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile.

-

Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath. Causality: This low temperature is crucial to control the selectivity of the bromination and prevent multiple brominations or other side reactions.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in acetonitrile dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. Causality: NBS is a reliable and easy-to-handle source of electrophilic bromine. The slow, controlled addition prevents a rapid exotherm.

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

Monitoring & Quenching: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Ring Closure to form the Indazole Intermediate

-

Setup: Charge a flask with the crude product from Step 1 and acetic acid.

-

Heating: Heat the mixture to 110°C. Causality: This temperature provides the necessary activation energy for the diazotization and subsequent intramolecular cyclization.

-

Reagent Addition: Add isoamyl nitrite (1.2 eq) dropwise while maintaining the temperature at 110°C. Causality: Isoamyl nitrite is an effective diazotizing agent under these acidic, non-aqueous conditions, converting the amino group into a diazonium salt, which is the key reactive species for the ring closure.

-

Reaction: Maintain the reaction at 110°C for 2-3 hours until TLC analysis indicates the completion of the reaction.

-

Isolation: Cool the reaction mixture and concentrate it to dryness. The resulting residue can be purified by slurrying in methanol and filtering to isolate the protected indazole product.

Step 3: Deprotection and Rearrangement to this compound

-

Setup: Suspend the indazole intermediate from Step 2 in a mixture of methanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2M) and stir the mixture vigorously at room temperature for 12 hours. Causality: The basic conditions facilitate the hydrolysis of any protecting groups and can promote the rearrangement of the indazole to the more thermodynamically stable indole scaffold.

-

Precipitation & Isolation: Upon reaction completion (monitored by TLC), add water to the reaction mixture to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The final product, this compound, can be further purified by column chromatography on silica gel if required.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a highly sought-after building block for creating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have shown promise in several therapeutic areas.

-

Oncology: The indole scaffold is a key component of many kinase inhibitors.[2] Derivatives of this compound can be designed to target the ATP-binding site of kinases like EGFR, BRAF, or CDK, which are crucial drivers in many cancers.[2][4] The bromine at the C5 position allows for synthetic diversification to optimize potency and selectivity.

-

Neurological Disorders: This scaffold serves as an intermediate in the synthesis of molecules targeting central nervous system (CNS) disorders.[3][9] The physicochemical properties imparted by the halogen atoms can be fine-tuned to achieve the required blood-brain barrier permeability.

-

Antiviral Agents: Indole derivatives are a major class of antiviral agents.[1] The this compound core can be used to synthesize novel compounds that inhibit viral entry, replication, or other key processes.

Role in Kinase Inhibitor Design

Many kinase inhibitors function by competing with ATP. The indole core can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase enzyme. The rest of the molecule can be elaborated from the bromine position to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To assess the anticancer potential of novel derivatives synthesized from this compound, a standard MTT assay is employed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Assay Workflow

Caption: Workflow for a standard MTT cell viability assay.

Step-by-Step Methodology

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the test indole derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 0.01 µM to 100 µM). Self-Validation: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a strategically designed chemical entity that embodies the principles of modern medicinal chemistry. Its halogenated structure provides a favorable combination of metabolic stability, binding potential, and, most importantly, synthetic versatility. As demonstrated in this guide, reliable and well-understood synthetic protocols make it an accessible starting point for research campaigns. Its proven utility as a precursor for kinase inhibitors and other biologically active molecules ensures its continued relevance for researchers, scientists, and drug development professionals aiming to address unmet medical needs in oncology, neurology, and beyond.

References

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PubChem. (n.d.). 5-bromo-4,6-difluoro-1H-indole.

- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.

- ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.

- Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.

- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE.

- Al-Ostoot, F. H., et al. (2016). A review on recent developments of indole-containing antiviral agents. PMC.

- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole.

- Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 344790-96-1 [smolecule.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

5-bromo-4-fluoro-1H-indole structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-fluoro-1H-indole

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the analytical workflow, emphasizing a multi-technique, self-validating approach to ensure absolute structural confirmation. The methodologies described herein are rooted in fundamental principles and validated through practical application in the field of complex small molecule characterization.

Introduction and Strategic Overview

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Halogenated indoles serve as crucial scaffolds in the development of pharmaceuticals and functional organic materials, with the specific placement of halogen atoms profoundly influencing biological activity and electronic properties.[1][2] The presence of both bromine and fluorine atoms introduces unique spectroscopic handles and challenges, necessitating a rigorous and orthogonal analytical strategy for unambiguous structure determination.

The core philosophy of this elucidation process is to build the molecular structure piece by piece, with each analytical technique providing a layer of evidence that is subsequently confirmed by another. We will first determine the elemental composition and molecular weight via high-resolution mass spectrometry (HRMS). Following this, a suite of advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) correlation experiments, will be employed to assemble the atomic connectivity and finalize the regiochemistry.

The logical flow of this process is depicted below, ensuring that each step builds upon the validated information from the previous one.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Elemental Composition

The foundational step in any structure elucidation is the verification of the molecular formula. High-resolution mass spectrometry provides the necessary mass accuracy to distinguish between isobaric species and, critically in this case, to observe the characteristic isotopic signature of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Employ Electrospray Ionization (ESI) in positive ion mode. The indole nitrogen can be protonated to form the [M+H]⁺ ion.

-

Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-500 with a resolution setting of >60,000.

-

Data Analysis: Identify the molecular ion cluster and compare the measured m/z value of the monoisotopic peak with the theoretical value calculated for the proposed formula, C₈H₅BrFN. The mass error should be less than 5 ppm.

Data Interpretation and Validation

The key diagnostic feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by ~2 Da. This provides an immediate and definitive confirmation of the presence of a single bromine atom.

| Ion Species | Theoretical Monoisotopic Mass (m/z) | Observed Mass (m/z) | Isotopic Abundance |

| [C₈H₅⁷⁹BrFN]⁺ | 212.9589 | Expected ~212.959 | ~100% |

| [C₈H₅⁸¹BrFN]⁺ | 214.9569 | Expected ~214.957 | ~98% |

This table summarizes the expected high-resolution mass spectrometry data. The observation of this doublet, with each peak having a mass accuracy of <5 ppm, validates the elemental composition.

NMR Spectroscopy: Assembling the Molecular Framework

With the molecular formula confirmed, NMR spectroscopy is employed to delineate the precise arrangement of atoms. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record a standard one-dimensional ¹H spectrum with 16-32 scans.

-

Referencing: Reference the spectrum to the residual solvent signal (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

The structure of this compound has five protons: one N-H proton and four protons on the indole core (H2, H3, H6, H7).

-

N-H Proton (H1): A broad singlet, typically in the range of δ 8.0-8.5 ppm in CDCl₃, whose chemical shift is concentration-dependent.

-

Pyrrole Ring Protons (H2, H3): These protons on the five-membered ring typically appear as multiplets around δ 6.5-7.5 ppm. H3 is often a triplet (or more accurately, a doublet of doublets with similar J-couplings), coupled to H2 and H1. H2 is coupled to H3 and H1. For unsubstituted indole in CDCl₃, H2 is at ~7.2 ppm and H3 is at ~6.5 ppm.[3][4]

-

Benzene Ring Protons (H6, H7): The substitution pattern leaves two adjacent protons on the benzene ring. H7 will be a doublet coupled to H6. H6 will be a doublet of doublets, coupled to H7 and the fluorine at C4. The electron-withdrawing effects of the halogens will shift these protons downfield compared to unsubstituted indole. We predict H7 to be around δ 7.3-7.5 ppm and H6 to be around δ 7.0-7.2 ppm.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is exceptionally informative due to its high sensitivity and wide chemical shift range, making it a powerful tool for confirming the fluorine environment.[5][6]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A multinuclear NMR probe is required.

-

Acquisition: Record a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum should also be acquired to observe J-couplings to protons.

-

Referencing: Use an external standard, such as CFCl₃ (δ 0 ppm) or a common secondary standard like trifluoroacetic acid (δ -76.55 ppm).[7]

-

Chemical Shift: The chemical shift for a fluorine atom on an aromatic ring is sensitive to the other substituents. For a fluoro-benzene derivative, the shift is around -113 ppm.[7] We predict a single resonance for the C4-F.

-

Coupling: In the proton-coupled spectrum, this ¹⁹F resonance will be split by nearby protons. The largest coupling will be the three-bond coupling to H3 (³JFH) and H5 (which is substituted by Br, so no coupling). A smaller four-bond coupling to H6 (⁴JFH) is also expected. This coupling pattern provides definitive proof of the fluorine's position at C4.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms and provides crucial information through carbon-fluorine coupling constants (JCF).

-

Sample Preparation: Use the same sample, though a more concentrated solution (~20-30 mg) may be beneficial.

-

Instrumentation: Utilize a 100 MHz or higher spectrometer.

-

Acquisition: Record a standard proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPTQ sequence to differentiate C, CH, CH₂, and CH₃).

-

Referencing: Reference the spectrum to the solvent signal (CDCl₃: δ 77.16 ppm).

The spectrum will show 8 distinct carbon signals. The key diagnostic feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C4 and smaller two- and three-bond couplings for C3, C5, and C3a.[8] The signal for C5 will be a doublet due to ¹³C-¹⁹F coupling and will also be attenuated due to the C-Br bond. The C4 signal will be a large doublet due to its direct attachment to fluorine.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale |

| C2 | ~125 | Small ⁴JCF | Typical indole C2 shift.[9] |

| C3 | ~103 | ²JCF ≈ 20-25 Hz | Upfield shift typical for indole C3.[9] |

| C3a | ~128 | ²JCF ≈ 10-15 Hz | Bridgehead carbon. |

| C4 | ~155 (d) | ¹JCF ≈ 240-260 Hz | Directly attached to F, strong deshielding and large coupling. |

| C5 | ~100 (d) | ³JCF ≈ 3-5 Hz | Attached to Br, upfield shift. |

| C6 | ~124 (d) | ³JCF ≈ 5-10 Hz | Aromatic CH. |

| C7 | ~112 | Small ⁴JCF | Aromatic CH adjacent to pyrrole ring. |

| C7a | ~135 | Small ⁴JCF | Bridgehead carbon adjacent to N. |

Note: Predicted chemical shifts are based on data for similar halogenated indoles and general substituent effects. The most critical data are the C-F coupling constants which are highly diagnostic.[9]

2D NMR Spectroscopy: Unambiguous Connectivity

Two-dimensional NMR experiments are essential to connect all the pieces of the puzzle, confirming the proton and carbon assignments and establishing the final, unambiguous structure.

Caption: Key 2D NMR correlations (COSY, HMBC) for confirming the structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlations are between H6 and H7 on the benzene ring, and between H2 and H3 on the pyrrole ring. This confirms the presence of these two distinct spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the CH carbons (C2, C3, C6, C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that lock in the regiochemistry include:

-

Correlation from H7 to C5 and C3a .

-

Correlation from H6 to C4 and C7a .

-

Correlation from H2 to C3a and C7a .

-

Correlation from H3 to C3a .

-

The observation of these specific long-range correlations allows for the unambiguous placement of the bromine at C5 and the fluorine at C4, completing the structure elucidation.

Conclusion

The structure of this compound is definitively elucidated through a systematic and orthogonal analytical workflow. High-resolution mass spectrometry confirms the elemental formula C₈H₅BrFN and the presence of a single bromine atom. A comprehensive analysis of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectra allows for the complete and unambiguous assignment of all atoms within the molecule. The specific chemical shifts, proton-proton couplings, and critically, the heteronuclear C-F and H-F couplings and HMBC correlations, all converge to a single, validated structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a robust blueprint for the characterization of other complex halogenated heterocyclic molecules.

References

- PubMed. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor.

- ResearchGate. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor.

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- MDPI. (2020). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.

- ResearchGate. (n.d.). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives.

- PubMed Central (PMC). (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates.

- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE.

- The Royal Society of Chemistry. (n.d.). Supporting information - New Journal of Chemistry.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of California, Santa Barbara. (n.d.). Fluorine NMR.

- University of Sheffield. (n.d.). 19Flourine NMR.

- University of Wisconsin. (n.d.). 19F NMR Reference Standards.

- MDPI. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- Biological Magnetic Resonance Bank (BMRB). (n.d.). Indole at BMRB.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. bmse000097 Indole at BMRB [bmrb.io]

- 4. hmdb.ca [hmdb.ca]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. colorado.edu [colorado.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectroscopic Characterization of 5-bromo-4-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Novel Heterocycle

5-bromo-4-fluoro-1H-indole stands as a molecule of significant interest in the landscape of medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms on the indole scaffold, imparts distinct electronic and steric properties that are sought after in the design of novel therapeutic agents and functional organic materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As a Senior Application Scientist, the narrative of this guide is structured to not only present the spectral data but also to elucidate the underlying principles and experimental considerations that enable its accurate interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a holistic understanding of this fascinating molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, forms the basis for the interpretation of all subsequent spectroscopic data. The strategic placement of the electronegative fluorine atom at the C4 position and the bulky bromine atom at the C5 position significantly influences the electron density distribution and the chemical environment of each atom within the molecule, leading to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the indole ring system.

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~103 | C3 |

| ~108 (d, J ≈ 250 Hz) | C4 |

| ~112 | C5 |

| ~115 | C7 |

| ~122 | C6 |

| ~125 | C2 |

| ~128 | C3a |

| ~135 | C7a |

| Note: The chemical shifts are approximate and based on data for related compounds and known substituent effects. The carbon attached to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Further splitting may be observed due to two- and three-bond couplings to fluorine. |

A publicly available, though incomplete, ¹³C NMR spectrum from SpectraBase confirms the presence of signals in the aromatic region, consistent with the indole scaffold.[1]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its good solubilizing power and relatively simple residual solvent signal.

-

Instrument Setup:

-

Use a spectrometer with a proton-decoupled carbon probe (e.g., 400 or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm, to encompass the entire aromatic and heteroaromatic carbon region.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although ¹³C NMR is not typically used for quantitative analysis without specific parameter optimization.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Expected Infrared Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-F and C-Br bonds.

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1250-1000 | C-F stretch |

| ~700-500 | C-Br stretch |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation. [2][3]

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating ¹³C and ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a robust and self-validating system for its structural confirmation and characterization. While direct experimental data for all techniques may be dispersed, the principles of spectroscopic interpretation, coupled with data from analogous structures, allow for a confident and detailed elucidation of its molecular architecture. This guide serves as a foundational resource for researchers working with this and related halogenated indole compounds, enabling them to confidently identify, purify, and utilize these valuable molecules in their scientific endeavors.

References

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Mettler Toledo. (n.d.).

- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts. [Link]

- Edubirdie. (n.d.).

- YouTube. (2025, February 22).

- Organomation. (n.d.).

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

- Clark, J. (2022, October 30). mass spectra - the M+2 peak. Chemguide. [Link]

- LibreTexts Chemistry. (2023, August 29).

- University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. [Link]

- Wikipedia. (2023, November 29).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-Fluoro-1H-Indole

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-4-fluoro-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. As direct spectral data for this specific compound is not widely published, this guide leverages foundational NMR principles and data from analogous structures to present a detailed theoretical prediction and interpretation. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, explaining the causal electronic effects of the bromine and fluorine substituents. Furthermore, this document outlines a robust experimental protocol for acquiring a high-fidelity spectrum and provides visual aids to clarify structural and coupling relationships, serving as an essential resource for researchers in structural elucidation and synthetic chemistry.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound introduces unique electronic properties that can modulate its biological activity. The bromine atom at the 5-position and the highly electronegative fluorine atom at the 4-position create a distinct electronic environment that is precisely reported by ¹H NMR spectroscopy. Understanding this spectrum is paramount for confirming the compound's identity, assessing its purity, and providing insights into its molecular structure and electron distribution.

This guide is structured to provide a logical progression from fundamental principles to a detailed spectral analysis, grounded in the established effects of halogen substituents on aromatic systems.

Molecular Structure and Proton Designations

To facilitate a clear discussion, the protons of this compound are designated as shown in the diagram below. The molecule possesses five distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum: the indole N-H proton (H1), two protons on the pyrrole ring (H2, H3), and two protons on the benzene ring (H6, H7).

Figure 1: Molecular structure and proton numbering of this compound.

Foundational Principles: Predicting the Spectrum

A precise prediction of the ¹H NMR spectrum requires an understanding of how the fluorine and bromine substituents influence the electronic environment of the indole ring system.

The Role of Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to the local electron density. Electron-withdrawing groups decrease electron density (deshielding), shifting signals to a higher frequency (downfield), while electron-donating groups increase electron density (shielding), causing an upfield shift.[2]

-

Fluorine (at C4): Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which deshields nearby protons, particularly H3 and H5 (in this case, substituted by Br). However, it also has a lone pair that can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric effect (+M). This +M effect increases electron density primarily at the ortho (C3) and para (C7) positions. The net effect on a proton's chemical shift is a balance of these opposing forces.

-

Bromine (at C5): Bromine also exhibits a -I effect and a weaker +M effect compared to fluorine. Its primary influence will be on the adjacent protons H6 and H4 (substituted by F).

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling results in the splitting of NMR signals into multiplets and provides direct information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their spatial orientation.[3]

-

Proton-Proton (H-H) Coupling: In the aromatic system of indole, we expect to see:

-

Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and therefore couples strongly with nearby protons.[6] This coupling is crucial for spectral assignment.

Detailed ¹H NMR Spectral Analysis (Predicted)

Based on the principles above, a detailed prediction for each proton signal in this compound is presented. The analysis assumes a standard deuterated solvent like DMSO-d₆, which is effective for sharpening the N-H signal.[7]

Figure 2: Key H-H and H-F coupling interactions in this compound.

-

H1 (N-H): ~11.0-12.0 ppm (broad singlet)

-

Chemical Shift: The indole N-H proton is acidic and typically appears far downfield, often above 10 ppm, especially in hydrogen-bond-accepting solvents like DMSO-d₆.[1][8]

-

Multiplicity: It generally appears as a broad singlet due to rapid chemical exchange with solvent impurities and quadrupole broadening from the ¹⁴N nucleus. No significant H-H or H-F coupling is typically resolved.

-

-

H7: ~7.6-7.8 ppm (doublet of doublets)

-

Chemical Shift: H7 is ortho to the electron-donating nitrogen atom but is also part of the electron-deficient benzene ring due to the halogen substituents. Its position is predicted to be downfield.

-

Multiplicity: It will be split into a doublet by its ortho-coupled neighbor H6 (³JHH ≈ 8-9 Hz). Each peak of this doublet will be further split by a smaller para-coupling to the C4-Fluorine (⁵JHF ≈ 2-3 Hz), resulting in a doublet of doublets (dd).

-

-

H2: ~7.4-7.6 ppm (doublet)

-

Chemical Shift: The H2 proton of the indole ring is typically found between 7.0 and 7.5 ppm.[9] The electron-withdrawing nature of the substituted benzene ring will likely shift it slightly downfield.

-

Multiplicity: It is coupled only to H3 across the pyrrole double bond (³JH2-H3 ≈ 2.5-3.5 Hz), appearing as a doublet.

-

-

H6: ~7.2-7.4 ppm (triplet or doublet of doublets)

-

Chemical Shift: H6 is ortho to the bromine atom and meta to the fluorine. The combined electronic effects place it in the mid-aromatic region.

-

Multiplicity: This proton's signal will be complex. It is coupled to H7 (³JHH ≈ 8-9 Hz) and to the C4-Fluorine (⁴JHF ≈ 4-8 Hz). If these two coupling constants are coincidentally similar, the signal may appear as a triplet. More likely, they will be different, resulting in a doublet of doublets (dd).

-

-

H3: ~6.5-6.7 ppm (doublet of doublets)

-

Chemical Shift: The H3 proton is ortho to the C4-Fluorine and is significantly affected by it. While the -I effect of fluorine would suggest a downfield shift, the +M (π-donating) effect is known to be strong at the ortho position, leading to a net shielding (upfield shift) compared to an unsubstituted indole.[10]

-

Multiplicity: It will appear as a doublet of doublets (dd). The larger splitting will be from the ortho H-F coupling (³JHF ≈ 6-10 Hz), and the smaller splitting will be from the vicinal H-H coupling to H2 (³JH2-H3 ≈ 2.5-3.5 Hz).

-

Summary of Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |

| H1 | 11.0 - 12.0 | br s | - | Acidic N-H proton in aprotic polar solvent. |

| H7 | 7.6 - 7.8 | dd | ³JH7-H6 ≈ 8-9; ⁵JH7-F4 ≈ 2-3 | Ortho to H6, para to F. |

| H2 | 7.4 - 7.6 | d | ³JH2-H3 ≈ 2.5-3.5 | Pyrrole proton coupled to H3. |

| H6 | 7.2 - 7.4 | dd or t | ³JH6-H7 ≈ 8-9; ⁴JH6-F4 ≈ 4-8 | Ortho to H7, meta to F. |

| H3 | 6.5 - 6.7 | dd | ³JH3-F4 ≈ 6-10; ³JH3-H2 ≈ 2.5-3.5 | Ortho to F, coupled to H2. |

Experimental Protocol for High-Quality Spectrum Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution, interpretable spectrum. This protocol is designed to be self-validating by minimizing common sources of error.

Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (DMSO-d₆, ≥99.9% D)

-

High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)

-

NMR Spectrometer (≥400 MHz)

Methodology:

-

Sample Preparation:

-

Ensure all glassware is scrupulously clean and dried in an oven to remove trace water, which can broaden the N-H signal.[7]

-

Accurately weigh approximately 5 mg of the sample directly into the NMR tube.

-

Using a clean pipette, add ~0.6 mL of DMSO-d₆ to the tube.

-

Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is required.

-

Causality: DMSO-d₆ is chosen for its ability to form hydrogen bonds with the indole N-H, slowing proton exchange and resulting in a sharper signal compared to solvents like CDCl₃.[7] Its high boiling point also minimizes evaporation.

-

-

Spectrometer Setup & Calibration:

-

Insert the sample into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming. For DMSO-d₆, the residual proton signal at ~2.50 ppm should have a half-height line width of <1 Hz.

-

Calibrate the 90° pulse width for the specific sample.

-

-

Data Acquisition:

-

Experiment: Standard 1D proton pulse-acquire experiment.

-

Spectral Width: Set to a range of -2 to 14 ppm to ensure all signals, including the downfield N-H, are captured.

-

Acquisition Time (at): ≥ 3.0 seconds. This ensures high digital resolution for accurate measurement of coupling constants.

-

Relaxation Delay (d1): 5 seconds. This allows for nearly complete T1 relaxation of all protons, ensuring integrations are quantitative.

-

Number of Scans (ns): 16 to 64 scans, depending on sample concentration. This improves the signal-to-noise ratio.

-

Receiver Gain: Adjust automatically to prevent signal clipping.

-

-

Data Processing:

-

Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Fourier transform the Free Induction Decay (FID).

-

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

-

Integrate all signals and normalize the integration values.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by distinct signals for each of its five unique protons. The key interpretive challenges and features arise from the complex interplay of H-H and H-F coupling. The C4-fluorine atom is particularly influential, inducing significant splitting in the signals of H3, H6, and H7, and causing a notable upfield shift of the H3 proton due to its mesomeric effect. By combining a theoretical understanding of substituent effects with a meticulous experimental approach, a complete and unambiguous assignment of the spectrum can be achieved, providing definitive structural validation for this important heterocyclic compound.

References

- Benchchem. (n.d.). NMR Spectroscopy of Indole Compounds. Technical Support Center.

- Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1960). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Journal of the American Chemical Society, 82(9), 2184-2187.

- ChemicalBook. (n.d.). 5-bromo-4,6-difluoro-1H-indole(1154742-51-4) 1H NMR.

- Scientist channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.

- Turan-Zitouni, G., et al. (2016). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-120.

- New Journal of Chemistry. (n.d.). Supporting Information.

- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.

- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.

- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738).

- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.

- PubChem. (n.d.). 5-Bromoindole.

- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.

- Al-Hamdani, A. A. S., et al. (2017). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3). UNN.

- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.

- Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 1027-1034.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds.

- Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros.

- ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page.

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- SpectraBase. (n.d.). 5-Fluoro-1H-indole.

- Mu, Y., et al. (2022). Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. Journal of Biomolecular NMR, 76(3), 89-93.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.

- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.

- ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.

- Shek, D. C. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (Doctoral dissertation, University of California, Santa Barbara).

Sources

- 1. mdpi.com [mdpi.com]

- 2. compoundchem.com [compoundchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. reddit.com [reddit.com]

An In-Depth Technical Guide to the 13C NMR Analysis of 5-bromo-4-fluoro-1H-indole

Introduction: The Structural Significance of 5-bromo-4-fluoro-1H-indole and the Power of 13C NMR

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of halogen substituents, such as bromine and fluorine, on the indole ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a halogenated indole with significant potential in drug discovery and materials science. Its unique substitution pattern creates a distinct electronic environment within the molecule, making its structural elucidation a critical task for researchers.

Among the arsenal of analytical techniques available for structural characterization, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. It provides a detailed fingerprint of the carbon skeleton of a molecule, offering invaluable insights into the electronic environment of each carbon atom. For a molecule like this compound, 13C NMR is not merely for structural confirmation; it is a gateway to understanding the intricate interplay of substituent effects and the resulting impact on the molecule's reactivity and biological activity. This in-depth technical guide provides a comprehensive overview of the 13C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals.

Theoretical Foundations: Decoding the 13C NMR Spectrum of a Halogenated Indole

The 13C NMR spectrum of this compound is governed by the fundamental principles of nuclear magnetic resonance, further modulated by the specific electronic effects of the bromine and fluorine substituents. A thorough understanding of these principles is paramount for accurate spectral interpretation.

The Indole Ring System: A Baseline for Chemical Shifts

The 13C chemical shifts of the parent indole molecule serve as a reference point for understanding the impact of substituents. The pyrrole ring carbons (C2 and C3) are generally more shielded (appear at lower ppm values) than the carbons of the benzene ring, with C3 being the most shielded. The benzene ring carbons exhibit chemical shifts in the typical aromatic region.

Substituent Effects: The Influence of Bromine and Fluorine

The introduction of bromine at the C5 position and fluorine at the C4 position significantly perturbs the electronic distribution within the indole ring, leading to predictable changes in the 13C chemical shifts.

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields the directly attached carbon (C4), causing a significant downfield shift in its resonance. This effect is attenuated with distance. Fluorine also possesses a strong electron-donating resonance effect (+R) due to its lone pairs, which can influence the shielding of ortho and para carbons.

-

Bromine: Bromine is also an electronegative halogen and exhibits an inductive electron-withdrawing effect, though weaker than that of fluorine. It also has a resonance effect, but its larger size and more diffuse p-orbitals make this effect less pronounced compared to fluorine. The "heavy atom effect" of bromine can also lead to a shielding (upfield shift) of the directly attached carbon (C5), a phenomenon that is important to consider in the spectral analysis.

Carbon-Fluorine Coupling: A Key Diagnostic Tool

A hallmark of the 13C NMR spectra of fluorinated organic compounds is the presence of through-bond J-coupling between the 19F nucleus (spin I = 1/2) and the 13C nuclei. The magnitude of these coupling constants (nJCF, where n is the number of bonds separating the nuclei) provides invaluable structural information.

-

¹JCF (One-bond coupling): This is the largest C-F coupling constant, typically in the range of 240-260 Hz for aromatic C-F bonds. The signal for the carbon directly attached to fluorine (C4) will appear as a large doublet.

-

²JCF (Two-bond coupling): The coupling between fluorine and the adjacent carbons (C3a and C5) will result in smaller doublets, typically in the range of 15-25 Hz.

-

³JCF (Three-bond coupling): Coupling over three bonds (to C6 and C7a) is also observable, usually in the range of 5-10 Hz.

-

Longer-range couplings: Even smaller couplings over more than three bonds may be observed, further aiding in the unambiguous assignment of carbon signals.

The following diagram illustrates the key through-bond C-F couplings expected in the 13C NMR spectrum of this compound.

Caption: Through-bond C-F couplings in this compound.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a high-resolution 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance compared to ¹H.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents magnetic field inhomogeneity, which can lead to broadened spectral lines.

-